molecular formula C20H19N5O2 B2378341 7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 329796-11-4

7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2378341
CAS No.: 329796-11-4
M. Wt: 361.405
InChI Key: COJCGLJQDXCLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, a heterocyclic scaffold widely explored in medicinal and agrochemical research due to its structural versatility and bioactivity . The target molecule features a 4-methoxyphenyl group at position 7, a methyl group at position 5, and an N-phenyl carboxamide moiety at position 4.

Properties

IUPAC Name

7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-13-17(19(26)24-15-6-4-3-5-7-15)18(25-20(23-13)21-12-22-25)14-8-10-16(27-2)11-9-14/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJCGLJQDXCLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Synthesis Using Nano-Magnetite Zinc Complexes

Reaction Design and Substrate Selection

The preparation of 7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxamide leverages a one-pot MCR involving three components:

  • 3-Amino-1,2,4-triazole (1.0 mmol) as the triazole precursor.
  • 4-Methoxybenzaldehyde (1.0 mmol) to introduce the 4-methoxyphenyl group.
  • Acetoacetanilide (1.0 mmol) as the β-ketoamide source for the carboxamide functionality.

The reaction is catalyzed by CuFe₂O₄@SiO₂/propyl-1-(O-vanillinaldimine)[ZnCl₂] , a nano-magnetite composite that enhances reaction kinetics and regioselectivity.

Optimized Reaction Conditions

  • Catalyst loading : 0.003 g (0.3 mol%).
  • Temperature : 60°C.
  • Solvent : Ethanol (95%).
  • Reaction time : 25 minutes.

Under these conditions, the product forms via a sequence of Knoevenagel condensation, aza-Michael addition, and cyclization, achieving yields exceeding 85%. The catalyst’s zinc center coordinates reactants in a square planar geometry, reducing steric hindrance and accelerating the reaction.

Table 1: Yield Variation with Aromatic Aldehydes
Aldehyde Substituent Yield (%)
4-Methoxyphenyl 92
4-Chlorophenyl 88
4-Nitrophenyl 90

One-Pot Multi-Component Synthesis with DBU

Reaction Protocol for Carboxamide Derivatives

An alternative method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a sterically hindered base to facilitate MCRs between:

  • 3-Amino-1,2,4-triazole (1.0 mmol).
  • 4-Methoxybenzaldehyde (1.0 mmol).
  • Malononitrile (1.0 mmol) or acetoacetanilide (1.0 mmol).

While malononitrile typically yields carbonitriles, substituting it with acetoacetanilide directs the reaction toward carboxamide formation.

Optimization of DBU-Catalyzed Reactions

  • Temperature : 70°C.
  • Solvent : Ethanol.
  • Reaction time : 15 minutes.

DBU’s high basicity (pKa = 12–13) deprotonates intermediates, enabling rapid cyclization. Yields for 4-methoxyphenyl-substituted derivatives reach 90% under these conditions.

Table 2: Solvent Screening for DBU-Catalyzed Reactions
Solvent Time (min) Yield (%)
Ethanol 15 84–92
Acetonitrile 240 60
Water 240 <10

Mechanistic Pathways in Carboxamide Formation

Knoevenagel Condensation and Aza-Michael Addition

The reaction initiates with Knoevenagel condensation between 4-methoxybenzaldehyde and acetoacetanilide, forming a cyanoolefin intermediate. Subsequent aza-Michael addition of 3-amino-1,2,4-triazole generates a linear adduct, which undergoes intramolecular cyclization to yield the triazolopyrimidine core.

Role of Catalysts in Regioselectivity

The CuFe₂O₄@SiO₂/propyl-1-(O-vanillinaldimine)[ZnCl₂] catalyst stabilizes transition states through Lewis acid-base interactions, ensuring the 1,5-a regioisomer dominates over alternative pathways. In contrast, DBU promotes proton abstraction, facilitating enolate formation and subsequent cyclization.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.79 (s, 3H, OCH₃), 5.21 (s, 1H, CH), 6.87–7.28 (m, 4H, Ar-H), 7.11 (s, 2H, NH₂), 8.62 (s, 1H, NH).
  • ¹³C NMR : δ 55.43 (OCH₃), 118.80 (CN), 146.85–153.86 (triazolopyrimidine carbons).

Infrared (IR) Spectroscopy

Key absorptions include 3248 cm⁻¹ (N–H stretch), 2196 cm⁻¹ (C≡N), and 1665 cm⁻¹ (C=O amide).

Comparative Analysis of Synthetic Methods

Catalytic Efficiency and Environmental Impact

  • Nano-magnetite catalysts offer recyclability (up to 5 cycles) and reduced waste.
  • DBU enables solvent-free or ethanol-based reactions but requires stoichiometric amounts.

Yield and Scalability

  • CuFe₂O₄@SiO₂/propyl-1-(O-vanillinaldimine)[ZnCl₂] : 92% yield, suitable for gram-scale synthesis.
  • DBU : 90% yield, limited to sub-gram quantities due to base cost.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and methoxyphenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

This compound has been investigated for its anti-tubercular and anti-inflammatory activities. Research indicates that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.625 to 10 µg/mL against various strains . Additionally, structure-activity relationship (SAR) studies have highlighted specific electronic features that enhance the pharmacological profile of these compounds .

Anti-Cancer Activity

The compound's structural framework has been linked to anticancer properties , particularly as a selective inhibitor of the mechanistic target of rapamycin (mTOR). A study demonstrated that a derivative with a similar scaffold exhibited an IC50 value of 7.1 nM against mTOR and significantly enhanced the sensitivity of hepatocellular carcinoma (HCC) cells to radiotherapy . This suggests potential applications in cancer treatment as a radiosensitizer.

Synthesis and Derivatives

The synthesis of 7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been achieved using various methods that facilitate the formation of amide bonds effectively. For instance, NMI/SO2Cl2-mediated amide bond formation has been employed to create novel biologically relevant analogues . The ability to modify this compound into various derivatives allows for extensive exploration of its biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • Anti-Tubercular Activity : In a study involving multiple dihydrotriazolopyrimidine compounds, several were found to be effective against Mycobacterium tuberculosis with MIC values indicating strong antibacterial activity .
  • Cancer Treatment : Research on mTOR inhibitors revealed that compounds based on the triazolo[1,5-a]pyrimidine scaffold showed significant promise in enhancing radiotherapy efficacy in HCC models .
  • Inflammation Modulation : The anti-inflammatory potential was assessed through SAR studies that identified key structural elements contributing to enhanced activity against inflammatory pathways .

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity. It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various cellular processes . The compound’s effects are mediated through these molecular interactions, leading to its biological activities.

Comparison with Similar Compounds

Key Observations :

  • N-Aryl Carboxamide : The N-phenyl group in the target compound may favor π-π interactions over hydrogen bonding, unlike N-(4-nitrophenyl) (5j) or N-(4-bromophenyl) (5k), which introduce polar or hydrophobic interactions .

Key Observations :

  • The target compound’s synthesis would likely follow the high-yield (>80%), eco-friendly TMDP-mediated route rather than traditional piperidine-based methods, which face regulatory hurdles .
  • Substituents like 3,4,5-trimethoxyphenyl (5a) or dimethylamino (Compound 16) reduce yields due to steric or electronic effects, whereas simpler groups (e.g., 4-MeOPh) may improve efficiency.

Key Observations :

  • The target compound’s 4-methoxyphenyl and N-phenyl groups may balance solubility and lipophilicity, making it suitable for central nervous system (CNS) targets or kinase inhibition, as seen in related triazolo-pyrimidines .
  • Thioether or acetyl modifications (e.g., 2i) improve target engagement but require additional synthetic steps .

Biological Activity

7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological activities—including anticancer and anti-inflammatory properties—and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N5O2. Its structure includes a methoxyphenyl group at the 7-position and a methyl group at the 5-position of the triazolo-pyrimidine ring system, which may enhance its biological activity through increased lipophilicity and cellular permeability .

Synthesis Methods

Several synthetic routes have been developed for this compound. The synthesis typically involves multi-step reactions that incorporate various aromatic and heterocyclic components to achieve the desired triazolo-pyrimidine structure .

Anticancer Activity

Research indicates that compounds with similar triazolo-pyrimidine structures exhibit promising anticancer properties. Preliminary studies suggest that this compound may act as an inhibitor of enzymes involved in cancer progression .

Case Study:
In a study assessing the anticancer efficacy of related compounds, derivatives demonstrated IC50 values against human breast cancer cell lines (MDA-MB-231 and MCF-7) ranging from 17.83 μM to 20.33 μM, indicating significant potency compared to standard treatments like Cisplatin . The presence of methoxy groups in these compounds was correlated with increased antitumor activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds structurally related to triazolo-pyrimidines have shown inhibition of COX-2 activity, a key enzyme in inflammatory pathways. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs .

Summary of Biological Activities

Activity Mechanism IC50 Values
AnticancerInhibition of cancer progression enzymes17.83 - 20.33 μM
Anti-inflammatoryInhibition of COX-2Comparable to Celecoxib (0.04 μmol)

Q & A

Q. What are the common synthetic routes for 7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

The compound is synthesized via one-pot three-component reactions involving 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate. Catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol enhance reaction efficiency. Alternative green protocols use 4,4’-trimethylenedipiperidine (TMDP) as a dual-purpose additive/solvent, enabling reactions in water/ethanol mixtures (1:1 v/v) or molten TMDP at 65°C. Yields exceed 85% under optimized conditions .

Table 1: Comparison of Synthesis Methods

MethodCatalyst/AdditiveSolvent/TempYield (%)Key Advantages
One-pot three-componentAPTSEthanol, reflux78–82Simplicity, no metal catalysts
Green protocol (TMDP)TMDPWater/ethanol or molten TMDP85–92Recyclable, non-toxic, reduced waste

Q. How is the compound’s structure validated experimentally?

Structural characterization employs ¹H/¹³C NMR (400 MHz, DMSO-d₆), FT-IR (for functional groups like carboxamide), and microanalysis (C, H, N content). X-ray crystallography is used for confirming fused triazole-pyrimidine frameworks in derivatives. Melting points are determined via open capillary methods .

Q. What key structural features influence its physicochemical properties?

The triazolo[1,5-a]pyrimidine core provides rigidity, while the 4-methoxyphenyl group enhances solubility in polar solvents. The N-phenylcarboxamide moiety enables hydrogen bonding with biological targets. Substituent positions (e.g., methoxy at para) dictate π-π stacking and dipole interactions .

Q. Which analytical techniques are critical for purity assessment?

Thin-layer chromatography (TLC) monitors reaction progress (silica gel plates, ethyl acetate/light petroleum eluents). HPLC quantifies purity (>95% for biological assays), and mass spectrometry confirms molecular weight .

Q. How do substituents affect solubility and stability?

Methoxy groups increase hydrophilicity (logP reduction by ~0.5 units), while methyl groups on the pyrimidine ring enhance thermal stability (decomposition >250°C). Stability in DMSO (72-hour shelf life at 4°C) is confirmed via NMR stability assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory catalytic efficiency data?

Discrepancies in catalyst performance (e.g., TMDP’s high efficiency vs. toxicity concerns) require Design of Experiments (DoE) . Factors like temperature (60–80°C), solvent polarity, and catalyst loading are tested. Computational tools (e.g., DFT calculations) model hydrogen-bonding interactions between TMDP and intermediates to rationalize yield variations .

Q. What strategies resolve low reproducibility in biological activity assays?

Inconsistent antiproliferative activity (e.g., IC₅₀ ±15% variance across cancer cell lines) is mitigated by:

  • Standardizing cell culture conditions (e.g., passage number, serum concentration).
  • Validating compound stability in assay media (LC-MS monitoring).
  • Using structure-activity relationship (SAR) models to prioritize derivatives with conserved pharmacophores .

Q. How are computational methods applied to predict reaction pathways?

The ICReDD framework combines quantum chemical reaction path searches with machine learning. For example, transition state modeling identifies energy barriers in triazole ring cyclization. Experimental validation via kinetic studies (e.g., varying ethanol/water ratios) refines computational predictions .

Q. What methodologies validate the compound’s mechanism of action in kinase inhibition?

Kinase profiling assays (e.g., ADP-Glo™) screen against 50+ kinases. Molecular docking (AutoDock Vina) predicts binding to ATP pockets (e.g., EGFR, VEGFR2). Mutagenesis studies confirm critical residues (e.g., Lys721 in EGFR) for hydrogen bonding with the carboxamide group .

Q. How are green chemistry principles integrated into large-scale synthesis?

Continuous flow reactors minimize waste in multi-step syntheses. TMDP is recycled via vacuum distillation (recovery >90%). Solvent substitution (e.g., cyclopentyl methyl ether replacing DMF) reduces environmental impact while maintaining yields .

Data Contradiction Analysis Example

Issue: Conflicting reports on TMDP’s toxicity vs. piperidine.
Resolution:

  • Toxicity screening (OECD guidelines) shows TMDP’s LD₅₀ >2000 mg/kg (oral, rats) vs. piperidine’s 400 mg/kg.
  • Lifecycle assessment (LCA) confirms TMDP’s lower ecotoxicity (USEtox model) despite higher synthesis energy costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.